4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
CAS No.:
Cat. No.: VC14659059
Molecular Formula: C9H8F6N2O2
Molecular Weight: 290.16 g/mol
* For research use only. Not for human or veterinary use.
![4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid -](/images/structure/VC14659059.png)
Specification
Molecular Formula | C9H8F6N2O2 |
---|---|
Molecular Weight | 290.16 g/mol |
IUPAC Name | 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Standard InChI | InChI=1S/C9H8F6N2O2/c1-4-2-5(8(10,11)12)16-17(4)6(3-7(18)19)9(13,14)15/h2,6H,3H2,1H3,(H,18,19) |
Standard InChI Key | QBLNACSGVFNZCY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NN1C(CC(=O)O)C(F)(F)F)C(F)(F)F |
Introduction
4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a complex organic compound that incorporates both pyrazole and trifluoromethyl functionalities. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features. The molecular formula of this compound is C9H8F6N2O2, with a molecular weight of 290.16 g/mol .
Synthesis and Preparation
The synthesis of such complex molecules often involves multiple steps, including the formation of the pyrazole ring and the incorporation of trifluoromethyl groups. While specific synthesis details for this compound are not widely documented in the available literature, similar compounds are typically prepared through reactions involving fluorinated precursors and pyrazole-forming reagents.
Spectroscopic Analysis
Spectroscopic analysis, including NMR and IR spectroscopy, is crucial for characterizing the structure and purity of organic compounds. For similar compounds, 1H NMR and 13C NMR spectra provide detailed information about the molecular structure, while 19F NMR can specifically identify fluorinated groups. IR spectroscopy helps identify functional groups present in the molecule.
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